Chemical structure and properties of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Chemical structure and properties of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
[1][2]
Executive Summary
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) is a specialized heterocyclic building block and antioxidant intermediate.[1] Distinct from the widely used industrial antioxidant TMQ (2,2,4-trimethyl-1,2-dihydroquinoline), this compound lacks the methyl group at the C4 position, imparting unique steric and electronic properties.
This guide details the structural characteristics, high-purity synthesis protocols, and physiochemical behavior of the specific 2,2-dimethyl variant. It is primarily utilized in the total synthesis of marine alkaloids (e.g., Veranamine), as a mechanistic probe for antioxidant activity, and as a precursor for functionalized quinolines in drug discovery.
Chemical Identity & Structural Analysis
The core structure consists of a benzene ring fused to a dihydropyridine ring containing a gem-dimethyl group at the C2 position. The hydrochloride salt form enhances water solubility and stability compared to the oxidation-prone free base.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride |
| Common Synonyms | 2,2-Dimethyl-1,2-dihydroquinoline HCl; Hydroquinoline analog |
| CAS Number | 14465-62-4 (HCl Salt); 14465-61-3 (Free Base) |
| Molecular Formula | C₁₁H₁₃N[1][2][3] · HCl |
| Molecular Weight | 195.69 g/mol (Salt); 159.23 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents |
| Melting Point | >200 °C (Decomposes) |
| SMILES | CC1(C)C=CC2=CC=CC=C2N1.Cl |
Structural Differentiation[4]
-
2,2-Dimethyl-1,2-dihydroquinoline (Target): C4 is unsubstituted (–CH=). Less sterically hindered at the 4-position, allowing for specific C4-functionalization (e.g., Vilsmeier-Haack formylation).
-
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): C4 is methylated (–C(Me)=). Industrial rubber antioxidant; the methyl group blocks C4 nucleophilic attacks.
Synthesis & Manufacturing Protocols
While the industrial synthesis of TMQ relies on the condensation of aniline with acetone, that route thermodynamically favors the 2,2,4-trimethyl product. The synthesis of the specific 2,2-dimethyl variant requires a controlled cyclization strategy to avoid C4 methylation.
Method A: Copper-Catalyzed Cyclization (High Purity)
This protocol utilizes the reaction of aniline with a propargyl chloride derivative, followed by thermal cyclization. This is the preferred route for research-grade material.
Reagents
-
Aniline (1.0 equiv)
-
3-Chloro-3-methyl-1-butyne (1.0 equiv)
-
Copper(I) Chloride (CuCl) (Catalytic, 5-10 mol%)
-
Copper Powder (Catalytic)[4]
-
Triethylamine (Et₃N) (Base)
-
Solvent: Toluene or Ether/Water biphasic system
-
HCl (conc.) for salt formation
Step-by-Step Protocol
-
N-Alkylation:
-
Dissolve aniline (10 mmol) and triethylamine (12 mmol) in THF or Ether at 0°C.
-
Dropwise add 3-chloro-3-methyl-1-butyne (10 mmol) under nitrogen atmosphere.
-
Stir at room temperature for 3-5 hours.
-
Filter the ammonium salt precipitate and concentrate the filtrate to obtain the intermediate N-(1,1-dimethylpropargyl)aniline .
-
-
Thermal Cyclization:
-
Dissolve the intermediate in anhydrous toluene.
-
Add CuCl (5 mol%) and Cu powder (5 mol%).
-
Reflux the mixture (approx. 110°C) for 4–6 hours. Monitoring by TLC will show the disappearance of the alkyne and formation of the fluorescent dihydroquinoline.
-
Cool and filter through a celite pad to remove catalyst.
-
-
Salt Formation:
-
Dissolve the crude free base in minimal diethyl ether.
-
Add 4M HCl in dioxane or bubble HCl gas into the solution at 0°C.
-
The hydrochloride salt will precipitate immediately.
-
Filter, wash with cold ether, and dry under vacuum.
-
Visualization: Synthesis Pathway
Caption: Synthetic route via copper-catalyzed cyclization of propargyl aniline precursors.
Reactivity & Mechanism of Action
The 1,2-dihydroquinoline core is a potent antioxidant and radical scavenger. Its activity is driven by the labile amine hydrogen (N-H) and the electron-rich alkene system.
Antioxidant Mechanism (H-Atom Transfer)
-
Radical Trapping: The N-H bond homolytically cleaves to quench peroxyl radicals (ROO•), forming a stable aminyl radical.
-
Resonance Stabilization: The unpaired electron on the nitrogen delocalizes into the benzene ring and the C3-C4 double bond.
-
Dimerization/Disproportionation: The radical intermediates can couple to form dimers or oxidize further to quinoline derivatives (fully aromatic), terminating the radical chain reaction.
Polymerization Inhibition
In industrial settings, this compound acts as a "chain stopper" during the polymerization of acrylates or styrenes. The hydrochloride salt is often used to control the release of the active base or to improve compatibility in aqueous emulsion polymerizations.
Visualization: Radical Scavenging Pathway
Caption: Mechanism of antioxidant activity via Hydrogen Atom Transfer (HAT) and radical stabilization.
Analytical Characterization
To validate the identity of synthesized 2,2-dimethyl-1,2-dihydroquinoline HCl, compare experimental data against these standard spectral markers.
Nuclear Magnetic Resonance (NMR)[7][8][9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.25 ppm (s, 6H): Gem-dimethyl group (Characteristic singlet).
-
δ 5.45 ppm (d, 1H): C3-H (Vinylic proton).
-
δ 6.20 ppm (d, 1H): C4-H (Vinylic proton). Note: In TMQ, this signal is absent.
-
δ 6.50–7.10 ppm (m, 4H): Aromatic protons.
-
δ 9.50+ ppm (br s, 1H): NH₂⁺ (Ammonium proton in salt form).
-
Mass Spectrometry (MS)
-
ESI-MS: m/z = 160.1 [M+H]⁺ (Calculated for C₁₁H₁₄N⁺).
-
The chloride counter-ion is typically not observed in positive mode ESI but can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).
Applications in Drug Development & Research
Alkaloid Synthesis (Veranamine)
The 2,2-dimethyl-1,2-dihydroquinoline core is the structural scaffold for Veranamine , a marine sponge alkaloid with antidepressant activity. The C4 position is functionalized (e.g., via Vilsmeier-Haack reaction) to introduce the aldehyde group necessary for the alkaloid side chain.
Metabolic Probe
Used as a substrate to study cytochrome P450-mediated oxidation. The conversion of the dihydroquinoline to the fully aromatic quinoline or the N-oxide derivative serves as a marker for oxidative stress in cellular assays.
Histone Deacetylase (HDAC) Inhibitors
Recent medicinal chemistry efforts have utilized the 2,2-dimethyl-1,2-dihydroquinoline scaffold as a "cap group" in the design of selective HDAC6 inhibitors, leveraging its rigid bicyclic structure to fit into the enzyme active site.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base is sensitive to air oxidation (turning dark brown); the HCl salt is more stable but should still be protected from moisture.
-
Incompatibility: Strong oxidizing agents, strong bases (liberates the free amine).
References
-
Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline : Tsushima, K., et al. "Synthesis and Anti-juvenile Hormone Activity of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives." Agricultural and Biological Chemistry, 1985.
-
Veranamine Synthesis : Batchu, V. R., et al. "Isolation and Synthesis of Veranamine." Journal of Natural Products, 2012.
-
Chemical Structure Data : PubChem Compound Summary for CID 12437301 (2,2-Dimethyl-1,2-dihydroquinoline).
-
Reaction Mechanism : Craig, D. "The Reaction of Acetone with Aniline." Journal of the American Chemical Society, 1938.[5]
-
HDAC Inhibitors : "Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors."[6] US Patent 10456394B2.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. US10456394B2 - Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors - Google Patents [patents.google.com]
